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Introduction

Trimethylsulfoxonium bromide is a stable, crystalline salt that serves as a crucial and widely

used precursor for the generation of dimethylsulfoxonium methylide, a key sulfur ylide.[1] This

ylide, often referred to as the Corey-Chaykovsky reagent, is a versatile tool in organic

synthesis, primarily employed for the preparation of epoxides, cyclopropanes, and aziridines.[1]

Its enhanced stability and ease of handling compared to the analogous dimethylsulfonium

methylide make it a preferred reagent for many synthetic transformations.[1][2] This technical

guide provides an in-depth overview of the generation of dimethylsulfoxonium methylide from

trimethylsulfoxonium bromide and its subsequent applications in key synthetic reactions,

complete with experimental protocols and mechanistic diagrams.

Generation of Dimethylsulfoxonium Methylide
The formation of the reactive sulfur ylide, dimethylsulfoxonium methylide, is achieved through

the deprotonation of its precursor, trimethylsulfoxonium bromide. The protons on the methyl

groups adjacent to the positively charged sulfoxonium center are acidic enough to be

abstracted by a strong base.[1]

The most common method for generating the ylide in situ involves treating

trimethylsulfoxonium bromide (or the more commonly cited iodide salt) with a strong base

like sodium hydride (NaH) in a suitable aprotic solvent, such as dimethyl sulfoxide (DMSO) or

tetrahydrofuran (THF).[1][3] The resulting ylide is a nucleophilic species with the negative
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charge localized on the carbon atom, making it a potent reagent for attacking electrophilic

centers.[1]
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Figure 1. Generation of Dimethylsulfoxonium Methylide.

Key Synthetic Applications
Dimethylsulfoxonium methylide is renowned for its role in the Corey-Chaykovsky reaction,

which provides a powerful method for the synthesis of epoxides and cyclopropanes.[1] The

reactivity of the ylide is highly dependent on the nature of the carbonyl substrate.[4][5][6]

Epoxidation of Aldehydes and Ketones
When dimethylsulfoxonium methylide reacts with simple aldehydes and ketones, it leads to the

formation of epoxides (oxiranes).[1][6][7] The reaction proceeds via a nucleophilic attack of the

ylide carbon on the carbonyl carbon, forming a betaine intermediate.[7] This is followed by an

intramolecular ring-closure, where the oxygen anion displaces the neutral dimethyl sulfoxide

(DMSO) leaving group to form the three-membered epoxide ring.[7]
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Figure 2. Epoxidation via the Corey-Chaykovsky Reaction.

Cyclopropanation of α,β-Unsaturated Carbonyls
In contrast to its reaction with simple ketones, dimethylsulfoxonium methylide reacts with α,β-

unsaturated carbonyl compounds (enones) to yield cyclopropyl ketones.[1][4][5] This difference

in reactivity arises from a 1,4-conjugate addition (Michael addition) of the ylide to the β-carbon

of the enone.[1][4] This initial step forms an enolate intermediate. Subsequent intramolecular

nucleophilic attack by the enolate on the carbon adjacent to the sulfoxonium group results in

ring closure and the elimination of DMSO to afford the cyclopropane ring.[4]
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Figure 3. Cyclopropanation via Michael-Initiated Ring Closure.

Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the generation and

application of dimethylsulfoxonium methylide.

Table 1: Generation of Dimethylsulfoxonium Methylide
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Precursor Base Solvent
Temperatur
e (°C)

Approx.
Time

Reference

Trimethylsulfo

xonium

Iodide

Sodium

Hydride
DMSO Room Temp. 15-20 min

Corey &

Chaykovsky

Trimethylsulfo

xonium

Bromide

Sodium

Hydride
THF/DMSO

0 to Room

Temp.
30 min

General

Procedure

Trimethylsulfo

xonium

Iodide

Potassium t-

BuOK
THF 0 15 min

General

Procedure

Table 2: Application in Corey-Chaykovsky Reactions

Substrate
Product
Type

Ylide
Precursor

Base Solvent Yield (%)

Cyclohexano

ne
Epoxide (CH₃)₃SOI NaH DMSO 91

Benzaldehyd

e
Epoxide (CH₃)₃SOI NaH DMSO 92

Chalcone

(enone)
Cyclopropane (CH₃)₃SOI NaH DMSO 85

4-Phenyl-3-

buten-2-one
Cyclopropane (CH₃)₃SOI NaH DMSO 75

Note: Data is compiled from seminal works and general laboratory practices. Yields are highly

substrate-dependent.

Experimental Protocols
Protocol 1: Preparation of Dimethylsulfoxonium
Methylide Solution
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Objective: To prepare a solution of dimethylsulfoxonium methylide in situ from

trimethylsulfoxonium bromide for immediate use.

Materials:

Trimethylsulfoxonium bromide

Sodium hydride (60% dispersion in mineral oil)

Anhydrous Dimethyl Sulfoxide (DMSO)

Anhydrous Tetrahydrofuran (THF)

Nitrogen or Argon gas supply

Three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a

dropping funnel.

Procedure:

Preparation of the Flask: A three-neck round-bottom flask is flame-dried under a stream of

inert gas (N₂ or Ar) and allowed to cool to room temperature.

Addition of Sodium Hydride: Sodium hydride (1.0 eq) is weighed and transferred to the flask.

The mineral oil is typically removed by washing the NaH dispersion with anhydrous hexanes

and decanting, under an inert atmosphere.

Solvent Addition: Anhydrous DMSO is added to the flask via a syringe. The resulting

suspension is stirred.

Precursor Addition: Trimethylsulfoxonium bromide (1.0 eq) is dissolved in a minimal

amount of warm anhydrous DMSO and added dropwise to the stirred suspension of NaH at

room temperature.

Reaction: The mixture is stirred at room temperature. The evolution of hydrogen gas should

be observed. The reaction is typically complete within 30-60 minutes, resulting in a clear or

slightly cloudy solution of the ylide. The reagent is now ready for use.
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Protocol 2: Epoxidation of an Aldehyde (e.g.,
Benzaldehyde)
Objective: To synthesize styrene oxide from benzaldehyde using dimethylsulfoxonium

methylide.

Procedure:

Ylide Preparation: Prepare the dimethylsulfoxonium methylide solution as described in

Protocol 1.

Substrate Addition: Cool the ylide solution to 0 °C using an ice bath. Add a solution of

benzaldehyde (0.9 eq) in DMSO dropwise to the ylide solution while maintaining the

temperature.

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-3

hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing

cold water and diethyl ether.

Extraction: Extract the aqueous layer three times with diethyl ether.

Washing: Combine the organic layers and wash with brine, then dry over anhydrous

magnesium sulfate (MgSO₄).

Purification: Filter the solution and concentrate the solvent under reduced pressure. The

crude product can be purified by column chromatography on silica gel to yield pure styrene

oxide.

Protocol 3: Cyclopropanation of an Enone (e.g.,
Chalcone)
Objective: To synthesize 1,2-diphenyl-3-benzoylcyclopropane from chalcone.

Procedure:
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Ylide Preparation: Prepare the dimethylsulfoxonium methylide solution as described in

Protocol 1.

Substrate Addition: To the stirred ylide solution at room temperature, add a solution of

chalcone (0.9 eq) in DMSO dropwise.

Reaction Monitoring: The reaction is typically stirred at room temperature or slightly elevated

temperatures (e.g., 50 °C) for several hours until completion, as monitored by TLC.

Workup and Purification: The workup and purification procedure is analogous to that

described in Protocol 2 for epoxidation, involving quenching with water, extraction with an

organic solvent, washing, drying, and purification by column chromatography.

Conclusion
Trimethylsulfoxonium bromide is a highly effective and manageable precursor for

dimethylsulfoxonium methylide, a cornerstone reagent in modern organic synthesis. Its

application in the Corey-Chaykovsky reaction allows for the efficient and stereoselective

synthesis of epoxides and cyclopropanes, which are valuable structural motifs in

pharmaceuticals and natural products.[7] The predictable, yet divergent, reactivity of the ylide

with different classes of carbonyl compounds underscores its versatility and importance for

drug development professionals and synthetic chemists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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